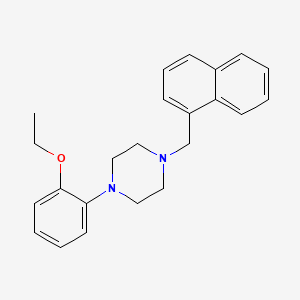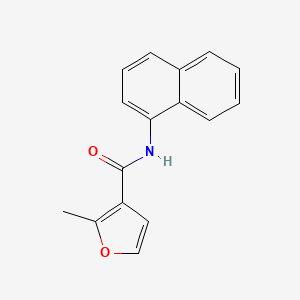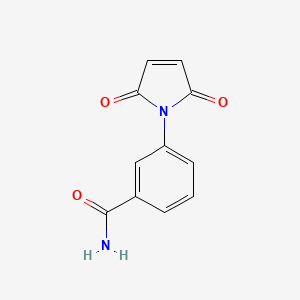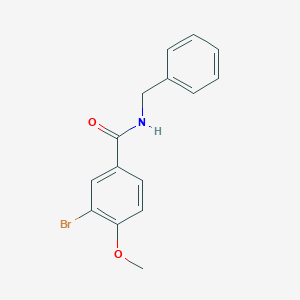![molecular formula C14H12N4O2S2 B5792455 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has received significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or proteins. For instance, in antimicrobial activity, it has been suggested that the compound inhibits the synthesis of bacterial cell walls by targeting the enzyme MurB. In anticancer activity, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole vary depending on the specific application. In antimicrobial activity, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In anticancer activity, it has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agriculture, it has been evaluated as a potential herbicide, fungicide, and insecticide with varying degrees of efficacy.
実験室実験の利点と制限
The advantages of using 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments include its broad range of potential applications, its relatively easy synthesis method, and its potential for optimization through structural modifications. However, the limitations include its potential toxicity, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For research on 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole include further optimization of the synthesis method to improve yield and purity, the development of more potent derivatives with improved efficacy and reduced toxicity, and the exploration of its potential applications in other fields such as material science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action and to evaluate its potential for clinical use.
合成法
The synthesis of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 4-methyl-3-thiosemicarbazide with 4-nitrobenzyl chloride in the presence of sodium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thienyl isocyanate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, it has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been evaluated as a potential fungicide, herbicide, and insecticide. In material science, it has been investigated for its potential use in the development of sensors and electronic devices.
特性
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-17-13(12-3-2-8-21-12)15-16-14(17)22-9-10-4-6-11(7-5-10)18(19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGOIRFIDFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5792373.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)



![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)




![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)
![N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)